![molecular formula C₁₆H₂₁NO₁₁ B1139954 2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol CAS No. 157956-98-4](/img/structure/B1139954.png)
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, each tailored to introduce specific functional groups or structural features. For instance, compounds with similar complexity have been synthesized through routes involving halogenation, coupling reactions, nucleophilic reactions, and protective group strategies. These methods provide high yields and selectivity, essential for obtaining the desired product with high purity (Zhang et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, NMR spectroscopy, and computational modeling, plays a crucial role in confirming the structural identity and conformation of synthesized compounds. Studies on related molecules have utilized these techniques to elucidate their complex structures, providing insights into their geometric configuration and molecular interactions (Kant et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds with multiple functional groups can lead to a variety of products, depending on the reaction conditions and the reactivity of the functional groups. For example, reductive decomposition, pyrolysis, and acid/base-mediated decompositions have been explored for structurally related compounds, yielding insights into their reactivity patterns and the stability of their chemical bonds (Yamamoto et al., 1980).
科学的研究の応用
1. Diabetes Management
A computational study identified 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, structurally similar to the compound , as a potential target in diabetes management. This substance, isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), was found to potentially target dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase, making it a promising candidate for diabetes treatment (Muthusamy & Krishnasamy, 2016).
2. Solubility Studies in Ethanol-Water Solutions
The solubility of various saccharides, including similar compounds, in ethanol-water mixtures was examined. Understanding the solubility behavior of such compounds is crucial for their potential application in various pharmaceutical and chemical processes (Gong, Wang, Zhang, & Qu, 2012).
3. Chemiluminescence Reactions
A study on oxalate esters of 2-nitro-4-alkoxycarbonylphenol and 2-alkoxycarbonyl-4-nitrophenol, which are structurally related, revealed their application in peroxyoxalate chemiluminescence reactions. These compounds showed potential for high-sensitivity detection in analytical chemistry, especially in detecting hydrogen peroxide and fluorescent compounds (Imai, Nawa, Tanaka, & Ogata, 1986).
4. Catalytic Activity in Oxidorhenium(V) Complexes
Oxidorhenium(V) complexes containing functional groups like nitrophenol demonstrated varied catalytic activities. This study highlights the potential of structurally similar compounds in catalyzing significant chemical reactions, such as cyclooctene epoxidation and perchlorate reduction (Schachner, Berner, Belaj, & Mösch‐Zanetti, 2019).
5. Synthesis of Important Intermediates
Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, closely related to the given compound, have been synthesized as intermediates for anticancer drugs. The study highlights the relevance of such compounds in pharmaceutical synthesis (Zhang, Zhou, Gu, & Xu, 2019).
特性
IUPAC Name |
2-[4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNKPXYSFMDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

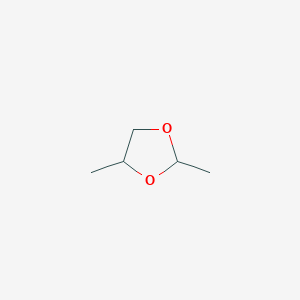
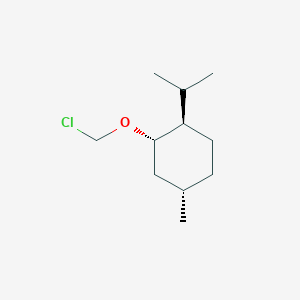
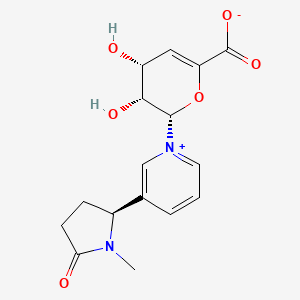
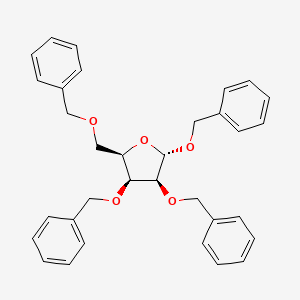
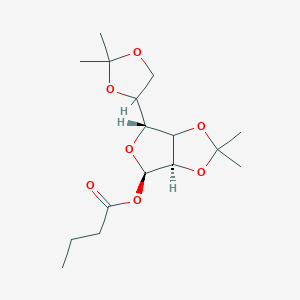
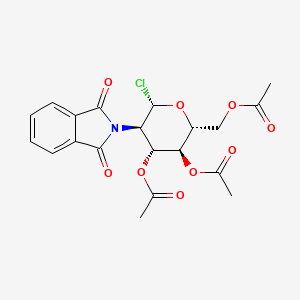
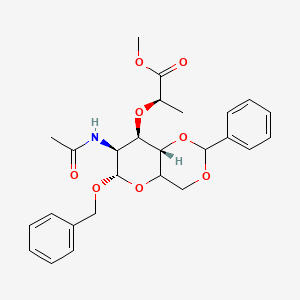

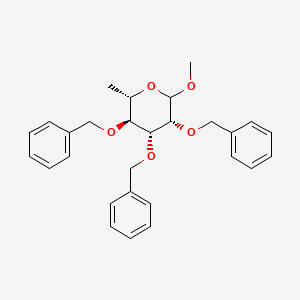
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

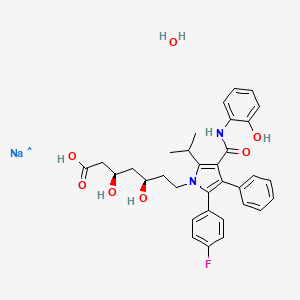
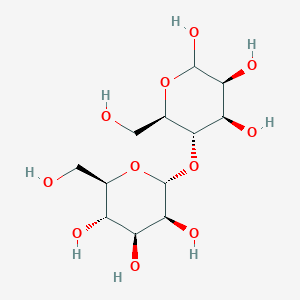
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)